molecular formula C22H28N4O B6000794 7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6000794
M. Wt: 364.5 g/mol
InChI Key: CTQMGJUKNFEWNE-UHFFFAOYSA-N
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Description

7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the cyclopropylmethyl and pyrazolylphenyl groups. Common reagents used in these steps include cyclopropylmethyl bromide, 3-pyrazol-1-ylbenzyl chloride, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or pyrazolylphenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(cyclopropylmethyl)-2-[(3-pyrazol-1-ylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c27-21-22(8-2-11-25(21)16-18-6-7-18)9-13-24(17-22)15-19-4-1-5-20(14-19)26-12-3-10-23-26/h1,3-5,10,12,14,18H,2,6-9,11,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQMGJUKNFEWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC(=CC=C3)N4C=CC=N4)C(=O)N(C1)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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